molecular formula C20H17N3O5 B5348248 5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5348248
M. Wt: 379.4 g/mol
InChI Key: LYQCJVDHVNUVTM-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as IBBP, is a pyrimidinetrione derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in different organisms. In humans, this compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. In mice, this compound has been shown to have antifungal activity by inhibiting the growth of fungi. In plants, this compound has been shown to have herbicidal activity by inhibiting the growth of weeds.

Advantages and Limitations for Lab Experiments

5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, low cost, and potential applications in different fields. However, this compound also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. These include the synthesis of new derivatives of this compound with improved solubility and toxicity profiles, the study of the mechanism of action of this compound, and the development of new applications for this compound in different fields.

Synthesis Methods

5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 4-isopropylbenzaldehyde and 4-nitrobenzaldehyde with barbituric acid in the presence of a base catalyst. The reaction mixture is heated under reflux conditions, and the product is obtained after purification using column chromatography. Other methods include the reaction of 4-isopropylbenzaldehyde and 4-nitrobenzaldehyde with urea in the presence of a base catalyst or the reaction of 4-isopropylbenzaldehyde and 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst.

Scientific Research Applications

5-(4-isopropylbenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, antifungal, and antibacterial activities. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, this compound has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

(5E)-1-(4-nitrophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-12(2)14-5-3-13(4-6-14)11-17-18(24)21-20(26)22(19(17)25)15-7-9-16(10-8-15)23(27)28/h3-12H,1-2H3,(H,21,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQCJVDHVNUVTM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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